![molecular formula C11H8ClN5O2 B14351908 1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione CAS No. 91070-39-2](/img/structure/B14351908.png)
1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione is a compound that combines a purine derivative with a pyrrole structure
Preparation Methods
The synthesis of 1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione typically involves multi-step processes. One common method includes the reaction of 6-chloro-9H-purine with an appropriate ethylating agent to introduce the ethyl group. This is followed by the formation of the pyrrole-2,5-dione ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles under suitable conditions.
Cyclization: The formation of the pyrrole-2,5-dione ring itself is a cyclization reaction. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiviral or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
Ethyl (6-chloro-9H-purin-9-yl)acetate: Similar purine structure but different functional groups.
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid: Another purine derivative with different substituents.
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol: A compound with a similar purine base but different ring structures
Properties
CAS No. |
91070-39-2 |
|---|---|
Molecular Formula |
C11H8ClN5O2 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
1-[2-(6-chloropurin-9-yl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-9-11(14-5-13-10)16(6-15-9)3-4-17-7(18)1-2-8(17)19/h1-2,5-6H,3-4H2 |
InChI Key |
XADSDWUOGPYREY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


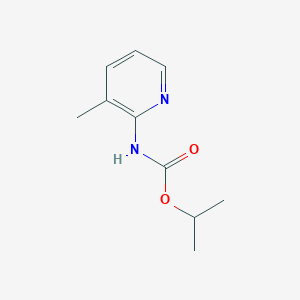
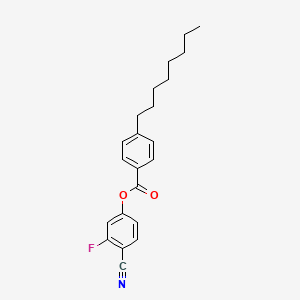

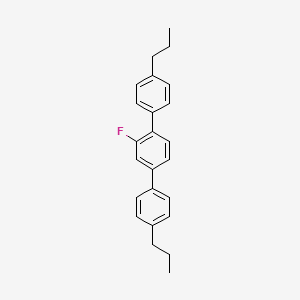
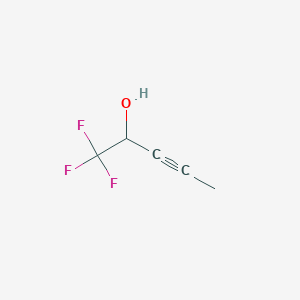
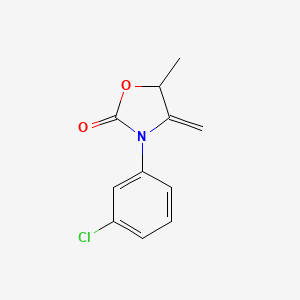
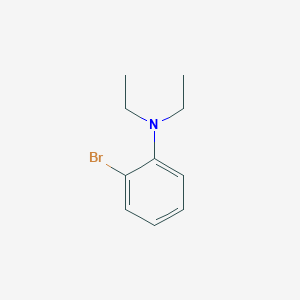
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)

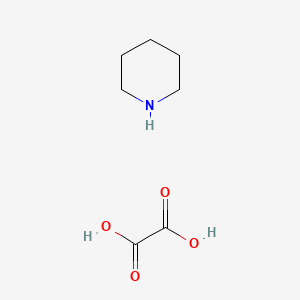
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
